![molecular formula C18H22N2O3S B4722910 N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4722910.png)
N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions.
Mechanism of Action
Although the mechanism of action of N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is well-understood, there is still much to learn about the downstream effects of HDAC inhibition on gene expression and cellular signaling pathways.
4. Clinical trials: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is currently being tested in clinical trials for the treatment of various types of cancer and neurological disorders. Further research is needed to determine the optimal dosing regimens and patient populations for N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide treatment.
Advantages and Limitations for Lab Experiments
N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is a potent and selective HDAC inhibitor that can be used to study the role of HDACs in various biological processes. It has been shown to have minimal toxicity in animal models and is well-tolerated in clinical trials. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, including:
1. Combination therapy: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to enhance the efficacy of other anti-cancer drugs when used in combination. Further research is needed to identify the optimal combination therapies for different types of cancer.
2. Biomarker identification: N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have different effects on different types of cancer cells. Further research is needed to identify biomarkers that can predict the response to N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide treatment.
3.
Scientific Research Applications
N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have potent anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It works by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins that regulate gene expression. By inhibiting HDACs, N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
properties
IUPAC Name |
3-(methanesulfonamido)-N-[3-(3-methylphenyl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-3-7-15(12-14)8-5-11-19-18(21)16-9-4-10-17(13-16)20-24(2,22)23/h3-4,6-7,9-10,12-13,20H,5,8,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWQEARMBOUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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